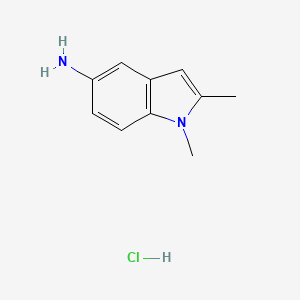

1,2-Dimethyl-1H-indol-5-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dimethylindol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-7-5-8-6-9(11)3-4-10(8)12(7)2;/h3-6H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRYMFGOQZDKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Dimethyl-1H-indol-5-amine hydrochloride from 5-Nitroindole

Abstract: This technical guide provides a comprehensive, four-step synthetic pathway for the preparation of 1,2-Dimethyl-1H-indol-5-amine hydrochloride, a valuable substituted indole intermediate for pharmaceutical research and development. The synthesis commences with the readily available starting material, 5-nitroindole. The narrative emphasizes the strategic rationale behind each synthetic transformation, offering detailed, field-proven protocols and mechanistic insights. The chosen route prioritizes modern, efficient, and scalable methodologies, including a green N-methylation step and a catalytic C-H activation for C2-methylation, followed by a robust nitro group reduction and final salt formation. This document is intended for researchers, medicinal chemists, and process development professionals requiring a practical and scientifically grounded approach to this target molecule.

Strategic Overview of the Synthetic Pathway

The transformation of 5-nitroindole into this compound is logically dissected into two primary phases: the construction of the fully substituted 1,2-dimethyl-5-nitro-1H-indole core, followed by the functional group manipulation to yield the final amine salt. Our strategy is designed to control regioselectivity and maximize yields through a sequence of four distinct chemical operations.

-

N-Methylation: The synthesis initiates with the methylation of the indole nitrogen (N1 position) of 5-nitroindole. This step is crucial for preventing unwanted side reactions at this position in subsequent steps and is a key feature of the final target structure.

-

C2-Methylation: Following N-methylation, the C2 position of the indole ring is methylated. This is the most technically demanding step, and we will employ a modern transition-metal-catalyzed C-H activation strategy, which offers high regioselectivity without the need for traditional, multi-step directing group approaches.[1][2]

-

Nitro Group Reduction: The nitro moiety at the C5 position is then selectively reduced to a primary amine. This transformation is critical for introducing the desired amino functionality.

-

Hydrochloride Salt Formation: The synthesis concludes with the conversion of the resulting free amine into its hydrochloride salt, which typically enhances the compound's stability, crystallinity, and aqueous solubility.[3]

The complete synthetic workflow is illustrated below.

Phase 1: Synthesis of the 1,2-Dimethyl-5-nitro-1H-indole Intermediate

This phase focuses on the sequential methylation of the N1 and C2 positions of the indole core.

Step 1: N-Methylation of 5-Nitroindole

Causality and Method Selection: The initial N-methylation is performed first to protect the indole nitrogen and prevent competitive methylation during the subsequent C-H activation step. While classical reagents like methyl iodide and dimethyl sulfate are effective, they are highly toxic and present significant handling and disposal challenges, particularly on a larger scale.[4] Therefore, we have selected dimethyl carbonate (DMC) as the methylating agent. DMC is an environmentally benign and less toxic reagent that serves as an excellent "green" alternative.[4] The reaction is base-catalyzed, with potassium carbonate (K₂CO₃) serving as an inexpensive and effective base in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

Experimental Protocol:

-

To a three-necked round-bottom flask equipped with a reflux condenser, thermocouple, and a nitrogen inlet, add 5-nitroindole (1.0 eq.), potassium carbonate (2.0 eq.), and N,N-dimethylformamide (DMF, approx. 4 mL per gram of 5-nitroindole).

-

Begin stirring the suspension and add dimethyl carbonate (DMC, 2.0 eq.).

-

Heat the reaction mixture to reflux (approximately 130 °C) under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 5-7 hours).

-

Cool the reaction mixture to room temperature, then further cool in an ice bath to ~5 °C.

-

Slowly add ice-cold water (approx. 15 mL per gram of starting material) to the stirred mixture. The product will precipitate as a solid.

-

Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with water, followed by a small amount of cold hexane.

-

Dry the product, 1-methyl-5-nitro-1H-indole, under vacuum at 45 °C to a constant weight.

Quantitative Data:

| Reagent | Molar Eq. | MW ( g/mol ) | Sample Mass/Vol |

|---|---|---|---|

| 5-Nitroindole | 1.0 | 162.15 | 10.0 g |

| Dimethyl Carbonate | 2.0 | 90.08 | 11.1 g (10.4 mL) |

| Potassium Carbonate | 2.0 | 138.21 | 17.0 g |

| N,N-Dimethylformamide | - | 73.09 | 40 mL |

| Expected Product | 1-Methyl-5-nitro-1H-indole | 176.17 | ~10.4 g (95% Yield) |

Step 2: C2-Methylation of 1-Methyl-5-nitro-1H-indole

Causality and Method Selection: The regioselective methylation of the C2 position of an indole that is already substituted at N1 and lacks a removable directing group is a significant challenge. Classical methods often lack selectivity and require harsh conditions. Modern organometallic chemistry provides a powerful solution through transition-metal-catalyzed C-H activation.[1][5] We propose a palladium-catalyzed direct C2-methylation. Although many published procedures utilize N-H or N-directing-group indoles, the principles can be adapted. This approach is authoritative as it represents the cutting edge of C-C bond formation, offering high efficiency and selectivity.[2] Trimethyl phosphate can serve as a practical and effective methyl source in this context.[1]

Experimental Protocol:

-

To an oven-dried Schlenk flask under an argon atmosphere, add 1-methyl-5-nitro-1H-indole (1.0 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and norbornene (NBE, 0.5 eq.) as a co-catalyst.

-

Add anhydrous trimethyl phosphate (P(OMe)₃, 5.0 eq.), which serves as both the methyl source and solvent.

-

Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by GC-MS or TLC. The reaction may require 12-24 hours for completion.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

-

Combine the organic filtrates and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate 1,2-dimethyl-5-nitro-1H-indole.

Quantitative Data:

| Reagent | Molar Eq. | MW ( g/mol ) | Sample Mass/Vol |

|---|---|---|---|

| 1-Methyl-5-nitro-1H-indole | 1.0 | 176.17 | 5.0 g |

| Palladium(II) Acetate | 0.05 | 224.50 | 0.32 g |

| Norbornene | 0.5 | 94.15 | 1.34 g |

| Trimethyl Phosphate | 5.0 | 124.08 | 17.6 g (15.8 mL) |

| Expected Product | 1,2-Dimethyl-5-nitro-1H-indole | 190.20 | ~4.5 g (83% Yield) |

Phase 2: Final Product Synthesis and Isolation

With the fully substituted nitro-indole core in hand, the final steps involve the reduction of the nitro group and conversion to the hydrochloride salt.

Step 3: Reduction of 1,2-Dimethyl-5-nitro-1H-indole

Causality and Method Selection: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. Several reliable methods exist, including reduction with metals in acid (e.g., SnCl₂/HCl) or sodium dithionite.[6] However, catalytic hydrogenation is often the method of choice in a drug development setting due to its clean reaction profile, high yields, and simple workup, where the only byproduct is water.[6] We select Palladium on carbon (Pd/C) as the catalyst with a hydrogen atmosphere.

Experimental Protocol:

-

To a hydrogenation flask, add 1,2-dimethyl-5-nitro-1H-indole (1.0 eq.) and a suitable solvent such as ethanol or ethyl acetate (approx. 20 mL per gram of substrate).

-

Carefully add 10% Palladium on carbon (10% Pd/C, approx. 10 mol% Pd) to the solution.

-

Seal the flask, evacuate the air, and backfill with hydrogen gas (a hydrogen-filled balloon is sufficient for small scale). For larger scales, a Parr shaker apparatus should be used.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

-

Monitor the reaction by TLC until the starting material has been completely consumed (typically 2-4 hours).

-

Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent.

-

The resulting filtrate contains the product, 1,2-dimethyl-1H-indol-5-amine. This solution can be used directly in the next step or concentrated under reduced pressure to yield the free amine as a solid, which may be unstable and prone to oxidation.

Quantitative Data:

| Reagent | Molar Eq. | MW ( g/mol ) | Sample Mass/Vol |

|---|---|---|---|

| 1,2-Dimethyl-5-nitro-1H-indole | 1.0 | 190.20 | 4.0 g |

| 10% Pd/C (10 mol% Pd) | ~0.02 | - | ~0.22 g |

| Hydrogen (H₂) | Excess | 2.02 | Balloon Pressure |

| Ethanol | - | 46.07 | 80 mL |

| Expected Product | 1,2-Dimethyl-1H-indol-5-amine | 160.22 | ~3.2 g (95% Yield) |

Step 4: Formation of this compound

Causality and Method Selection: The free amine product is often an oil or an air-sensitive solid. Converting it to a hydrochloride salt is a standard procedure to obtain a stable, crystalline, and easily handled solid.[3][7] This is achieved through a simple acid-base reaction. Using a solution of HCl in an anhydrous organic solvent is preferable to aqueous HCl, as it facilitates the precipitation of the anhydrous salt and simplifies isolation.[8][9]

Experimental Protocol:

-

Take the filtrate containing 1,2-dimethyl-1H-indol-5-amine from the previous step (or dissolve the isolated free amine) in a suitable solvent like diethyl ether or isopropanol.

-

Cool the solution in an ice bath with stirring.

-

Slowly add a solution of 2 M HCl in diethyl ether (or a similar anhydrous solution) dropwise.

-

The hydrochloride salt will precipitate immediately as a solid. Continue adding the HCl solution until no further precipitation is observed (or until the solution is acidic to litmus paper). A slight excess of HCl is acceptable.[10]

-

Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete crystallization.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether to remove any excess HCl and impurities.

-

Dry the final product, this compound, under vacuum to a constant weight.

Quantitative Data:

| Reagent | Molar Eq. | MW ( g/mol ) | Sample Mass/Vol |

|---|---|---|---|

| 1,2-Dimethyl-1H-indol-5-amine | 1.0 | 160.22 | ~3.2 g |

| 2 M HCl in Diethyl Ether | ~1.1 | 36.46 | ~11 mL |

| Diethyl Ether | - | 74.12 | As needed |

| Expected Product | 1,2-Dimethyl-1H-indol-5-amine HCl | 196.68 | ~3.8 g (98% Yield) |

Conclusion

This guide details a robust and efficient four-step synthesis of this compound starting from 5-nitroindole. The pathway leverages modern synthetic methods, including the use of a green methylating agent and a selective C-H activation step, to construct the core intermediate. The subsequent reduction and salt formation steps are standard, high-yielding transformations. The provided protocols are designed to be reproducible and scalable, offering a solid foundation for researchers in the field of medicinal and materials chemistry.

References

-

Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. Organic Chemistry Frontiers (RSC Publishing).

-

Palladium-catalysed direct C-2 methylation of indoles. Organic & Biomolecular Chemistry (RSC Publishing).

-

Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak chelation-assistance. Communications Chemistry (PMC - NIH).

-

1,2-Dimethyl-5-nitro-3-phenyl-1H-indole. Benchchem.

-

Ruthenium-catalyzed C–H methylation on C2 of indoles. ResearchGate.

-

Making Aniline HCl. YouTube.

-

Amine salts. Oxford Reference.

-

Amine and HCl - salt formation reaction. YouTube.

-

The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Journal of the American Chemical Society.

-

How to make a salt of a novel compound?. ResearchGate.

-

Methylation of indole compounds using dimethy carbonate. Google Patents.

-

5-Aminoindole synthesis. ChemicalBook.

-

Method for salt preparation. Google Patents.

-

A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development (American Chemical Society).

-

Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate.

-

5-Nitroindole synthesis. ChemicalBook.

-

Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.

-

Synthesis of pyrrolo[3,2-a]phenazines from 5-nitroindoles and anilines. CORE.

-

2-METHYL-5-NITROINDOLE synthesis. ChemicalBook.

-

A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – An Asian Journal (University of Liverpool).

-

Methods for Direct Reductive N-Methylation of Nitro Compounds. PubMed.

-

C2-Alkylation and Alkenylation of Indoles Catalyzed by a Low-Valent Cobalt Complex in the Absence of Reductant. Organic Letters (ACS Publications).

-

Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. Benchchem.

-

This compound. BLDpharm.

Sources

- 1. Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Palladium-catalysed direct C-2 methylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. oxfordreference.com [oxfordreference.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dimethyl-1H-indol-5-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1,2-Dimethyl-1H-indol-5-amine hydrochloride (CAS No: 174274-98-7). As a substituted indole derivative, this compound holds potential as a building block in medicinal chemistry and drug discovery. This document synthesizes available data with theoretical predictions and outlines detailed experimental protocols for its full characterization. The intended audience includes researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's fundamental characteristics.

Introduction

Substituted indoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. 1,2-Dimethyl-1H-indol-5-amine, and its hydrochloride salt, represent a versatile intermediate for the synthesis of a wide range of more complex molecules. The presence of a primary amine at the 5-position of the indole ring offers a reactive handle for various chemical transformations, while the methylation at the 1- and 2-positions influences the molecule's electronic properties and steric hindrance. Understanding the fundamental physicochemical properties of the hydrochloride salt is critical for its effective handling, formulation, and application in synthetic and biological contexts.

This guide provides a detailed examination of these properties, combining data from commercial suppliers with predictive models based on structurally related compounds. Furthermore, it offers standardized, step-by-step methodologies for the experimental determination of these key parameters, ensuring scientific rigor and reproducibility.

Chemical and Physical Properties

A summary of the core chemical and physical properties of this compound and its free base is presented below. It is important to note that while some data is available from commercial sources, many of the physicochemical parameters have not been experimentally determined and are therefore predicted based on computational models and data from analogous structures.

General Properties

| Property | This compound | 1,2-Dimethyl-1H-indol-5-amine (Free Base) |

| CAS Number | 174274-98-7[1][2] | 7570-48-1[3] |

| Molecular Formula | C₁₀H₁₃ClN₂ | C₁₀H₁₂N₂[3] |

| Molecular Weight | 196.68 g/mol | 160.22 g/mol [3] |

| Appearance | Predicted: Off-white to light brown solid | - |

| Storage Conditions | 2-8°C, under inert gas, protected from light[3] | 2-8°C, under inert gas, protected from light[3] |

Predicted Physicochemical Parameters

The following parameters are predicted based on computational models and data from structurally similar indole amines.

| Property | Predicted Value | Notes and Rationale |

| Melting Point (°C) | >180 °C (with decomposition) | Amine hydrochloride salts of heterocyclic compounds typically have high melting points. For comparison, (2,3-Dihydro-1H-indol-5-ylmethyl)amine dihydrochloride has a melting point of 211–213 °C.[4] |

| Boiling Point (°C) | Not applicable | Salts typically decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. Polar protic solvents are expected to be effective. |

| pKa (of the conjugate acid) | 9.0 - 10.0 | The pKa of the anilinium ion is typically in this range. For the related compound 3-(Dimethylaminomethyl)indole, the strongest basic pKa is predicted to be 8.99. The electron-donating effect of the indole ring may slightly increase the basicity of the 5-amino group. |

| LogP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 (for the free base) | The LogP of the hydrochloride salt will be significantly lower due to its ionic nature. The predicted LogP for the related 3-(Dimethylaminomethyl)indole is 2.01. |

Synthesis and Purification

Proposed Synthetic Pathway: Fischer Indole Synthesis

The synthesis would likely involve the reaction of (4-aminophenyl)hydrazine with 2-butanone, followed by N-methylation and subsequent formation of the hydrochloride salt.

Caption: Proposed Fischer Indole Synthesis for this compound.

Step-by-Step Protocol

-

Hydrazone Formation: (4-aminophenyl)hydrazine hydrochloride (1 equivalent) and 2-butanone (1.1 equivalents) are dissolved in a suitable solvent such as ethanol. A catalytic amount of a weak acid (e.g., acetic acid) is added, and the mixture is stirred at room temperature for several hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

-

Indolization: The crude hydrazone is then subjected to cyclization under acidic conditions. This can be achieved by heating in the presence of a strong acid like polyphosphoric acid (PPA) or sulfuric acid. This step should yield 2-methyl-1H-indol-5-amine.

-

N-Methylation: The resulting indole is then N-methylated at the indole nitrogen using a suitable methylating agent such as methyl iodide in the presence of a base like sodium hydride in an aprotic solvent like DMF or THF.

-

Purification of the Free Base: The crude 1,2-Dimethyl-1H-indol-5-amine is purified by column chromatography on silica gel.

-

Hydrochloride Salt Formation: The purified free base is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The precipitated hydrochloride salt is then collected by filtration, washed with the solvent, and dried under vacuum.

Spectroscopic and Analytical Characterization

Definitive structural confirmation and purity assessment require a suite of spectroscopic and analytical techniques. Below are the expected spectral characteristics and detailed protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

Aromatic Protons (δ 6.5-7.5 ppm): Three signals corresponding to the protons on the benzene ring of the indole nucleus. The proton at C4 would likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet. The exact chemical shifts and coupling constants would depend on the electronic environment.

-

Indole C3-H (δ ~6.0 ppm): A singlet corresponding to the proton at the 3-position of the indole ring.

-

N-Methyl Protons (δ ~3.7 ppm): A singlet integrating to three protons, corresponding to the methyl group attached to the indole nitrogen.

-

C2-Methyl Protons (δ ~2.4 ppm): A singlet integrating to three protons, corresponding to the methyl group at the 2-position of the indole ring.

-

Amine Protons (δ ~5.0-6.0 ppm, broad): A broad singlet corresponding to the amine protons, which would be exchangeable with D₂O. In the hydrochloride salt, these protons would be part of an ammonium group and may appear further downfield.

-

NH Proton (of the ammonium salt): A broad signal, the chemical shift of which would be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

Aromatic and Indole Ring Carbons (δ 100-140 ppm): Eight signals corresponding to the carbons of the bicyclic indole system.

-

N-Methyl Carbon (δ ~30 ppm): A signal for the N-methyl carbon.

-

C2-Methyl Carbon (δ ~12 ppm): A signal for the C2-methyl carbon.

Experimental Protocol for NMR Spectroscopy:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

-

For unambiguous assignment of signals, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum (Electron Impact - EI or Electrospray Ionization - ESI):

-

Molecular Ion Peak ([M+H]⁺ for ESI): For the free base (C₁₀H₁₂N₂), the molecular ion peak would be observed at m/z 161.2. In ESI-MS, the protonated molecule [M+H]⁺ would be prominent.

-

Fragmentation Pattern: Common fragmentation pathways for indole derivatives include cleavage of the bonds benzylic to the indole ring and fragmentation of the substituents. For 1,2-Dimethyl-1H-indol-5-amine, key fragmentation could involve the loss of a methyl radical or cleavage of the amine group.

Experimental Protocol for Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Acquire the mass spectrum in either positive or negative ion mode, depending on the ionization technique (ESI is common for such compounds).

-

For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectrum (KBr pellet or ATR):

-

N-H Stretching (amine): A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the primary amine. In the hydrochloride salt, the N-H stretches of the ammonium group will appear as a broad band in the 2400-3200 cm⁻¹ region.

-

C-H Stretching (aromatic and aliphatic): Sharp peaks around 3000-3100 cm⁻¹ (aromatic C-H) and 2850-2960 cm⁻¹ (aliphatic C-H from the methyl groups).

-

C=C Stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: Bands in the 1200-1350 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy:

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Caption: A typical analytical workflow for the characterization of a novel chemical entity.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While comprehensive experimental data on its physicochemical properties is not yet widely published, this technical guide provides a robust framework for its characterization. By combining available information with predictive methods and detailed experimental protocols, researchers can confidently handle, analyze, and utilize this compound in their work. The methodologies outlined herein are designed to ensure the generation of high-quality, reproducible data, which is essential for advancing scientific research and development.

References

- BLDpharm. This compound.

-

FooDB. Showing Compound 3-(Dimethylaminomethyl)indole (FDB014498). [Link]

-

MySkinRecipes. 1,2-Dimethyl-1H-indol-5-amine. [Link]

-

MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

Sources

Spectroscopic Blueprint of a Key Synthetic Intermediate: A Technical Guide to 1,2-Dimethyl-1H-indol-5-amine Hydrochloride

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 1,2-Dimethyl-1H-indol-5-amine hydrochloride (CAS No. 174274-98-7), a pivotal building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document serves as a predictive blueprint for researchers, offering a robust theoretical framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The insights herein are grounded in fundamental spectroscopic principles and comparative data from analogous indole derivatives and aromatic amines.

Introduction: The Structural Significance of this compound

This compound is a substituted indole, a heterocyclic scaffold of immense importance in pharmacology. The strategic placement of the dimethyl groups on the indole ring and the primary amine at the 5-position makes it a versatile intermediate for the synthesis of a wide array of bioactive molecules, including potential central nervous system agents. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable property for many synthetic applications. Accurate spectroscopic characterization is paramount for verifying its synthesis and purity, and for its subsequent use in drug discovery pipelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information. The following predictions are based on established chemical shift ranges for substituted indoles and the electronic effects of the substituents.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals. The hydrochloride form will result in the protonation of the 5-amino group to an ammonium salt (-NH₃⁺), and the protons of this group are expected to be broad and may exchange with residual water in the solvent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 11.0 | br s | 3H | -NH₃⁺ | The protons of the ammonium group are expected to be downfield and broad due to quadrupolar relaxation and exchange. |

| ~7.4 - 7.5 | d | 1H | H-7 | The proton at position 7 will be a doublet, coupled to H-6. |

| ~7.2 - 7.3 | d | 1H | H-4 | The proton at position 4 will be a doublet, coupled to H-6. |

| ~6.9 - 7.0 | dd | 1H | H-6 | The proton at position 6 will show doublet of doublets splitting due to coupling with both H-7 and H-4. |

| ~6.2 - 6.3 | s | 1H | H-3 | The proton at the 3-position of the indole ring is expected to be a singlet. |

| ~3.7 - 3.8 | s | 3H | N¹-CH₃ | The N-methyl group is a singlet. |

| ~2.4 - 2.5 | s | 3H | C²-CH₃ | The C2-methyl group is a singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 - 142 | C-2 | The carbon bearing the methyl group. |

| ~135 - 137 | C-7a | Indole ring fusion carbon. |

| ~130 - 132 | C-3a | Indole ring fusion carbon. |

| ~128 - 130 | C-5 | The carbon attached to the ammonium group will be shifted downfield. |

| ~120 - 122 | C-7 | Aromatic CH. |

| ~115 - 117 | C-4 | Aromatic CH. |

| ~110 - 112 | C-6 | Aromatic CH. |

| ~100 - 102 | C-3 | Indole ring CH. |

| ~30 - 32 | N¹-CH₃ | N-methyl carbon. |

| ~12 - 14 | C²-CH₃ | C2-methyl carbon. |

Experimental Protocol for NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO solvent peak at 39.52 ppm.[1]

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ammonium group, the aromatic indole ring, and C-H bonds.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 3200 - 2800 | Strong, Broad | N-H stretch | Characteristic of the ammonium (-NH₃⁺) group.[2] |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the indole ring. |

| 2980 - 2850 | Medium to Weak | Aliphatic C-H stretch | Stretching of the methyl C-H bonds. |

| ~1620 - 1580 | Medium to Strong | N-H bend | Bending vibration of the ammonium group.[3][4] |

| ~1600, ~1470 | Medium | C=C stretch | Aromatic ring stretching vibrations. |

| 1340 - 1250 | Strong | Aromatic C-N stretch | Characteristic stretching vibration for aromatic amines.[2][3] |

Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups using Fourier-Transform Infrared (FTIR) spectroscopy.

Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural confirmation. For this compound, electrospray ionization (ESI) would be a suitable technique. The mass spectrum will show the molecular ion of the free base.

Predicted Mass Spectrum and Fragmentation

The molecular weight of the free base, 1,2-Dimethyl-1H-indol-5-amine, is 160.22 g/mol . Therefore, the protonated molecular ion [M+H]⁺ is expected at an m/z of 161.

Key Predicted Fragmentation Pathways:

-

Loss of a methyl radical: A common fragmentation pathway for methylated compounds is the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, leading to a fragment at m/z 146.

-

Ring fragmentation: Indole derivatives can undergo complex ring cleavages. Characteristic fragments for the indole core are often observed.[5]

-

Cleavage of the amine group: While less common for aromatic amines, fragmentation involving the amine group could occur.

Caption: Predicted major fragmentation pathway for 1,2-Dimethyl-1H-indol-5-amine.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and characteristic fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an ion trap instrument.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion (m/z 161) as the precursor ion and applying collision-induced dissociation (CID).

-

-

Data Processing: Analyze the resulting mass spectra to identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this compound. By understanding its expected spectroscopic fingerprint, scientists can confidently verify its identity and purity, ensuring the integrity of their synthetic endeavors.

References

- Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Amines.

- Vertex AI Search. (n.d.).

- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

- Vertex AI Search. (n.d.). Infrared Spectroscopy - CDN.

- Cao, S., Liu, H., Xu, W., Liao, X., & Zhao, Y. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2‐keto glycosides. Journal of Mass Spectrometry, 40(4), 452–457.

- Vertex AI Search. (n.d.). 24.10: Spectroscopy of Amines - Chemistry LibreTexts.

- Vertex AI Search. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC - NIH.

- Vertex AI Search. (n.d.).

- Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Request PDF.

- Vertex AI Search. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o.

- Vertex AI Search. (n.d.).

- Kuznetsova, S. A., et al. (2020). The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Beilstein Journal of Organic Chemistry, 16, 1124–1134.

- Vertex AI Search. (n.d.). (PDF)

- Vertex AI Search. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt - The Royal Society of Chemistry.

- BLDpharm. (n.d.). This compound.

- Vertex AI Search. (n.d.).

- Liu, W., Chen, C., & Liu, H. (n.d.). Supporting information for Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Beilstein Journals.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). 20230818 Indole Synthesis SI.

- Cambridge Isotope Laboratories, Inc. (n.d.).

- Hit2Lead. (n.d.). This compound.

- Vertex AI Search. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI.

- MedChemExpress. (n.d.). 1H-Indol-5-amine (5-Aminoindole).

- Vertex AI Search. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.

- Shinde, A. K., et al. (2011). Synthesis and activity of conformationally rigidized N1-substituted-3-amino alkoxy indoles using intramolecular Heck reaction. Der Pharma Chemica, 3(3), 330-340.

- NIST. (n.d.). 1H-Indol-5-ol. In NIST Chemistry WebBook.

- NIST. (n.d.). Indole. In NIST Chemistry WebBook.

- MySkinRecipes. (n.d.). 1,2-Dimethyl-1H-indol-5-amine.

- BenchChem. (n.d.). Mass Spectrometry Analysis of 1-Allyl-1H-indol-5-amine: A Technical Guide.rometry Analysis of 1-Allyl-1H-indol-5-amine: A Technical Guide.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1,2-Dimethyl-1H-indol-5-amine Hydrochloride in Biological Buffers

Introduction: The Critical Role of Physicochemical Profiling in Early Drug Development

In the landscape of modern drug discovery, the journey of a candidate molecule from a promising hit to a viable therapeutic is fraught with challenges. Among the most critical yet often underestimated hurdles are the fundamental physicochemical properties of the compound. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility and stability is not merely an academic exercise; it is a cornerstone of successful preclinical and clinical development. Poor aqueous solubility can lead to erratic results in biological assays, hinder the development of effective formulations, and ultimately result in poor bioavailability.[1] Similarly, a compound that readily degrades under physiological conditions will likely fail to achieve the necessary therapeutic concentrations in vivo.

This guide provides an in-depth technical exploration of the solubility and stability of 1,2-Dimethyl-1H-indol-5-amine hydrochloride, a substituted indole derivative. Indole scaffolds are a recurring motif in a multitude of biologically active compounds and approved drugs, making the study of their derivatives particularly relevant.[2][3] As a hydrochloride salt, this compound is formulated to enhance its aqueous solubility, a common strategy for amine-containing molecules.[4][5] This paper will delve into the theoretical underpinnings of solubility and stability for this class of compounds, provide detailed, field-proven experimental protocols for their assessment in common biological buffers, and offer insights into the interpretation of the resulting data. Our objective is to equip the reader with the knowledge and methodologies to confidently and accurately characterize this compound, ensuring a solid foundation for its progression through the drug development pipeline.

Part 1: Theoretical Framework: Understanding the Physicochemical Behavior of this compound

A robust experimental design is built upon a solid theoretical foundation. Before embarking on laboratory protocols, it is essential to understand the inherent chemical properties of this compound that will govern its behavior in aqueous buffer systems.

The Significance of pKa and LogP

The solubility and absorption of a drug molecule are intrinsically linked to its ionization state (pKa) and lipophilicity (LogP).

-

LogP (Partition Coefficient): The LogP value is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an octanol phase to its concentration in an aqueous phase. A higher LogP indicates greater lipid solubility. While experimental LogP data for this specific molecule is scarce, some chemical suppliers provide computationally predicted values. These estimates are crucial for understanding the potential for membrane permeability and for anticipating challenges in achieving high aqueous solubility, even as a salt.

Potential Degradation Pathways of Indole Derivatives

The indole ring, while relatively stable, is susceptible to degradation under certain conditions. Understanding these potential pathways is critical for designing stability studies and for developing stability-indicating analytical methods. The primary degradation routes for indole-containing compounds include:

-

Oxidation: The electron-rich indole nucleus can be susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photo-oxidation).[9] Oxidation can lead to the formation of various degradation products, including isatin and anthranilate derivatives.[10]

-

Hydrolysis: While the indole ring itself is generally stable to hydrolysis, substituents on the ring can be susceptible. However, for 1,2-Dimethyl-1H-indol-5-amine, the primary functional groups are not typically prone to hydrolysis under physiological pH conditions. Extreme pH values (highly acidic or basic) could potentially promote degradation.[9]

-

Photolysis: Many compounds with aromatic systems, including indoles, can degrade upon exposure to light.[9] Photodegradation can lead to complex mixtures of degradation products and is a critical parameter to assess, especially for compounds that may be exposed to light during manufacturing, storage, or administration.

The following diagram illustrates a generalized workflow for investigating these potential degradation pathways through forced degradation studies.

Caption: Workflow for forced degradation studies.

Part 2: Experimental Protocols for Solubility and Stability Assessment

The following sections provide detailed, step-by-step protocols for determining the kinetic solubility, thermodynamic solubility, and stability of this compound in common biological buffers.

Preparation of Buffers and Stock Solutions

Buffers:

-

Phosphate-Buffered Saline (PBS), pH 7.4: Prepare using standard laboratory protocols (e.g., 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄).

-

TRIS-Buffered Saline (TBS), pH 7.4: Prepare a stock of 1 M Tris-HCl, pH 7.4, and dilute to the desired working concentration (e.g., 50 mM Tris, 150 mM NaCl).

-

HEPES Buffer, pH 7.4: Prepare a stock of 1 M HEPES, pH 7.4, and dilute to the desired working concentration (e.g., 25 mM).

Stock Solution of this compound:

-

Accurately weigh a suitable amount of the compound.

-

Dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary. This stock will be used for the kinetic solubility assay.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. It is a high-throughput method often used in early drug discovery.[10]

Methodology:

-

In a 96-well plate, add 198 µL of each biological buffer (PBS, TBS, HEPES) to designated wells.

-

Add 2 µL of the 10 mM DMSO stock solution of the compound to each well, resulting in a final concentration of 100 µM and a final DMSO concentration of 1%.

-

Seal the plate and shake at room temperature for 2 hours.

-

After incubation, inspect the wells for any visible precipitate.

-

Filter the samples using a solubility filter plate (e.g., Millipore MultiScreen) or centrifuge the plate at high speed to pellet any precipitate.

-

Transfer the supernatant to a new 96-well plate.

-

Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

-

The kinetic solubility is reported as the measured concentration in the supernatant.

Caption: Experimental workflow for kinetic solubility assay.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility is the equilibrium solubility of a compound in a given solvent and is considered the "true" solubility.[1] The shake-flask method is the gold standard for this determination.

Methodology:

-

Add an excess amount of solid this compound to a series of glass vials.

-

Add a known volume (e.g., 1 mL) of each biological buffer to the vials.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for 24-48 hours to ensure equilibrium is reached.

-

After shaking, allow the vials to stand for a short period to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.

-

Filter the sample through a 0.22 µm syringe filter to remove any remaining solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

-

The thermodynamic solubility is the concentration measured in the saturated solution.

Stability Assessment in Biological Buffers

This protocol outlines a method to determine the stability of the compound in solution over time at different temperatures.

Methodology:

-

Prepare solutions of this compound in each biological buffer at a known concentration (e.g., 100 µM).

-

Aliquot these solutions into multiple vials for each time point and temperature condition.

-

Store the vials at different temperatures, for example:

-

Refrigerated (2-8°C)

-

Room Temperature (25°C)

-

Elevated Temperature (37°C or 40°C)

-

-

At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours, and 1 week), remove one vial from each condition.

-

Immediately analyze the samples using a stability-indicating HPLC method.

-

The stability is determined by calculating the percentage of the initial concentration remaining at each time point. The appearance of any new peaks in the chromatogram should also be noted as potential degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[11][12][13]

Key Steps:

-

Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point for small molecules like indole derivatives. The mobile phase typically consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[11][14]

-

Forced Degradation: As outlined in Part 1.2, perform forced degradation studies to generate samples containing the likely degradation products.[1][15][16]

-

Method Optimization: Analyze the stressed samples and optimize the HPLC method (e.g., gradient, flow rate, column temperature) to achieve baseline separation between the parent compound and all degradation products.

-

Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[12]

Example HPLC Conditions (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 5-95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength of maximum absorbance for the compound (determined by UV scan).

-

Column Temperature: 30°C

Part 3: Data Interpretation and Presentation

Quantitative Data Summary

All quantitative data from the solubility and stability studies should be summarized in clear, concise tables for easy comparison.

Table 1: Solubility of this compound

| Buffer (pH 7.4) | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |

|---|---|---|

| PBS | ||

| TBS |

| HEPES | | |

Table 2: Stability of this compound in PBS (pH 7.4)

| Time (hours) | % Remaining (2-8°C) | % Remaining (25°C) | % Remaining (37°C) |

|---|---|---|---|

| 0 | 100 | 100 | 100 |

| 4 | |||

| 8 | |||

| 24 | |||

| 48 | |||

| 72 |

| 168 (1 week) | | | |

Causality and Field-Proven Insights

-

Discrepancies between Kinetic and Thermodynamic Solubility: It is common for kinetic solubility values to be higher than thermodynamic solubility values. This is because the kinetic measurement reflects the point at which the compound precipitates from a supersaturated solution, whereas the thermodynamic value represents true equilibrium.[14]

-

Impact of Buffer Components: While PBS, TBS, and HEPES are all buffered to pH 7.4, their ionic strength and composition differ. These differences can sometimes influence the solubility and stability of a compound. Any significant variations observed should be noted.

-

Significance of Degradation Profile: The results from the stability studies, particularly at elevated temperatures, will provide an early indication of the compound's shelf-life in solution and potential liabilities. If significant degradation is observed, the forced degradation studies become crucial for identifying the degradation products and understanding the mechanism. This information is invaluable for formulation development and for setting appropriate storage conditions.

Conclusion: A Pathway to Confident Compound Progression

The systematic evaluation of solubility and stability is an indispensable component of early-stage drug development. For this compound, a thorough understanding of its behavior in biologically relevant buffers provides the confidence needed to interpret in vitro assay data accurately, to design appropriate in vivo studies, and to begin the process of formulation development. By employing the robust protocols detailed in this guide—from kinetic and thermodynamic solubility assays to the development of a stability-indicating HPLC method—researchers can generate high-quality, reliable data. This data not only satisfies regulatory expectations but, more importantly, enables informed decision-making, ultimately de-risking the path forward for this promising indole derivative.

References

-

Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]

-

Pharmacy 180. Drug degradation pathways. Pharmaceutical - Pharmacy 180. [Link]

-

Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33. [Link]

-

MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Waters. Stability-Indicating HPLC Method Development. vscht.cz. [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development (IJTSRD), 5(6), 250-259. [Link]

-

PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

-

Indoco Analytical Solutions. Forced Degradation Studies. Indoco Analytical Solutions. [Link]

-

Not specified. (n.d.). Simple Method for the Estimation of pKa of Amines†. [Link]

-

Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. [Link]

-

Jensen, J. H. (2016). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Computational Chemistry Highlights. [Link]

-

Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982. [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]

-

NICEATM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

Al-Shdefat, R., et al. (2017). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Journal of Analytical Methods in Chemistry. [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. Sciencemadness.org. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Fernandes, C., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3328. [Link]

-

Wang, X., et al. (2015). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 97, 473-501. [Link]

-

MOLBASE. 3-(1H-indazol-5-yl)-2,2-dimethyl-3-phenylpropan-1-amine. MOLBASE. [Link]

-

PubChem. 1H-Indazol-5-amine. PubChem. [Link]

-

MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(2), M1248. [Link]

-

El-Malah, A., et al. (2018). Computer aided drug design based on 3D-QSAR and molecular docking studies of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives as PIM2 inhibitors: a proposal to chemists. Journal of the Indian Chemical Society, 95(3), 259-270. [Link]

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 3. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Proteins and Wave Functions: Prediction of amine pKa values of drug-like molecules using semiempirical QM methods [proteinsandwavefunctions.blogspot.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmacy180.com [pharmacy180.com]

- 10. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. web.vscht.cz [web.vscht.cz]

- 13. ijtsrd.com [ijtsrd.com]

- 14. irjpms.com [irjpms.com]

- 15. pharmatutor.org [pharmatutor.org]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of substituted 1,2-dimethylindole derivatives

An In-Depth Technical Guide to the Discovery and History of Substituted 1,2-Dimethylindole Derivatives

Abstract

The indole nucleus is a cornerstone of heterocyclic chemistry, serving as a privileged scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and structural versatility have made it a focal point of synthetic and medicinal chemistry for over a century. This guide delves into the specific and significant subclass of 1,2-dimethylindole derivatives. We will trace the historical arc from the initial discovery of the parent indole to the development of sophisticated synthetic methodologies, with a particular focus on the seminal Fischer Indole Synthesis. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, historical context, and pharmacological relevance of this important molecular framework, grounding theoretical knowledge in practical, field-proven insights and detailed experimental protocols.

The Genesis of Indole Chemistry: A Historical Perspective

The story of indole chemistry is intrinsically linked to the study of the vibrant dye indigo.[4][5] In 1866, the pioneering chemist Adolf von Baeyer achieved a landmark synthesis by reducing oxindole—a derivative of indigo—to the parent indole using zinc dust.[4][5] He proposed its bicyclic structure, consisting of a benzene ring fused to a five-membered pyrrole ring, in 1869.[4] This discovery laid the groundwork for a new field of heterocyclic chemistry. The significance of the indole nucleus exploded in the 1930s with the realization that it forms the core of essential biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin, cementing its importance in biology and medicine.[4][6]

The Advent of a Cornerstone Reaction: The Fischer Indole Synthesis

The ability to construct the indole scaffold with specific substitution patterns is paramount for medicinal chemistry. The most enduring and reliable method for this task is the Fischer Indole Synthesis, discovered by Emil Fischer in 1883.[4][7][8][9] This powerful acid-catalyzed reaction forms an indole from the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone.[8][10]

Mechanism and Rationale

The enduring utility of the Fischer synthesis lies in its predictable and robust mechanism, which proceeds through several key steps. Understanding this causality is crucial for experimental design and optimization.

-

Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of an arylhydrazine with a carbonyl compound to form a phenylhydrazone intermediate.

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is critical as it sets the stage for the key bond-forming event.

-

[7][7]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, thermally or acid-promoted[7][7]-sigmatropic rearrangement.[8][10] This is the core of the synthesis, where the crucial C-C bond is formed, breaking the aromaticity of the benzene ring momentarily to form a di-imine intermediate.

-

Rearomatization and Cyclization: The di-imine rapidly rearomatizes. The resulting intermediate then undergoes an intramolecular cyclization, where the terminal amine attacks an imine carbon to form a five-membered aminal ring.

-

Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), collapsing to form the stable, aromatic indole ring.[8] The expulsion of ammonia is the thermodynamic driving force for the final step.

This mechanistic pathway dictates the final substitution pattern. For a 1,2-dimethylindole , the choice of starting materials is logical and specific:

-

N-methylphenylhydrazine: Provides the indole nitrogen and the methyl group at the N1 position.

-

Acetone (Propan-2-one): Provides the carbon backbone for the pyrrole ring, with one of its methyl groups becoming the substituent at the C2 position.

Caption: Fischer Indole Synthesis workflow for 1,2-dimethylindole.

Synthesis of 1,2-Dimethylindole: A Validated Protocol

The following protocol describes a standard laboratory procedure for the synthesis of 1,2-dimethylindole via the Fischer Indole Synthesis. It is presented as a self-validating system, detailing the rationale behind each step.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| N-Methylphenylhydrazine | 122.17 | 6.11 g | 50 |

| Acetone | 58.08 | 4.36 mL (3.45 g) | 60 |

| Zinc Chloride (ZnCl₂) | 136.30 | 10.22 g | 75 |

| Toluene | - | 100 mL | - |

| Sodium Bicarbonate (sat. aq.) | - | 100 mL | - |

| Brine (sat. aq. NaCl) | - | 50 mL | - |

| Anhydrous MgSO₄ | - | ~5 g | - |

| Dichloromethane (DCM) | - | As needed | - |

| Hexanes | - | As needed | - |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylphenylhydrazine (50 mmol) and anhydrous zinc chloride (75 mmol).

-

Solvent and Reagent Addition: Add 100 mL of toluene to the flask, followed by the dropwise addition of acetone (60 mmol) over 5 minutes while stirring.

-

Causality: Toluene is a suitable high-boiling, non-polar solvent. A slight excess of the ketone (acetone) ensures complete consumption of the limiting hydrazine reagent.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 110°C) using a heating mantle. Maintain reflux for 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 9:1 Hexanes:Ethyl Acetate eluent.

-

Workup - Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into 100 mL of saturated aqueous sodium bicarbonate solution with stirring.

-

Causality: This step neutralizes the acidic catalyst (ZnCl₂ forms complexes that are hydrolyzed) and quenches the reaction.

-

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 50 mL portions of dichloromethane (DCM). Combine the organic layers.

-

Causality: The organic product (1,2-dimethylindole) is more soluble in DCM than in the aqueous phase, allowing for its efficient extraction.

-

-

Workup - Washing and Drying: Wash the combined organic layers with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, then filter.

-

Causality: The brine wash removes residual water from the organic phase. Magnesium sulfate is a drying agent that removes the last traces of water.

-

-

Purification: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield a crude oil or solid. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 1% to 5% ethyl acetate in hexanes.

-

Causality: Chromatography separates the desired product from unreacted starting materials and any polymeric byproducts, yielding the pure 1,2-dimethylindole.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of pure 1,2-dimethylindole is 55-58°C.[11]

Pharmacological Significance and Applications in Drug Discovery

The 1,2-dimethylindole scaffold is not merely a synthetic curiosity; it is a valuable building block in the development of new therapeutic agents.[12] The specific methylation at the N1 and C2 positions influences the molecule's steric and electronic properties, which in turn dictates its biological activity.

-

Enzyme Inhibition: 1,2-dimethylindole is a precursor for compounds investigated as enzyme inhibitors.[13] For example, it serves as a reactant in the preparation of GSK-3β inhibitors, which are targets for neurodegenerative diseases like Alzheimer's and mood disorders.

-

Antitumor Research: This scaffold is promising for the development of novel antitumor agents.[13] The indole core can mimic the structure of tryptophan and interact with various biological targets involved in cell proliferation and survival.

-

Metabolic Disease: It has been used as a reactant for the preparation of potent antihyperlipidemic agents, highlighting its potential in treating metabolic disorders.

-

Synthetic Versatility: The C3 position of 1,2-dimethylindole is electron-rich and remains unsubstituted, making it a prime site for further functionalization (e.g., via Vilsmeier-Haack or Friedel-Crafts reactions).[14] This allows for the creation of diverse chemical libraries for high-throughput screening.

Caption: Drug discovery workflow using the 1,2-dimethylindole core.

Modern Synthetic Developments and Future Outlook

While the Fischer synthesis remains a workhorse, modern chemistry continues to seek milder, more efficient, and more versatile methods. Recent advances include:

-

Palladium-Catalyzed Buchwald Modification: This method allows for the cross-coupling of aryl bromides and hydrazones to form the necessary intermediates for the Fischer synthesis, expanding its scope.[8]

-

Microflow Synthesis: Researchers have developed ultrafast microflow methods for synthesizing indole derivatives, which can minimize the formation of unwanted side products by precisely controlling reaction times to milliseconds.[15]

-

Electrochemical Synthesis: Novel electrochemical methods are emerging that can achieve skeletal editing of indoles under mild conditions, offering new pathways to complex derivatives.[16]

The history of 1,2-dimethylindole derivatives is a clear illustration of how a fundamental discovery in organic chemistry can evolve into a critical tool for modern drug development. From Baeyer's initial isolation to Fischer's robust synthesis and today's advanced catalytic methods, the journey of this scaffold highlights the dynamic interplay between synthetic innovation and biological application. As our understanding of disease pathways deepens, the demand for novel, strategically substituted indole derivatives will undoubtedly continue to grow, ensuring this field remains an active and vital area of research.

References

-

Indole - Wikipedia . Available from: [Link]

-

Exploring the World of Indole: Synthesis, Chemistry and Biofunctions . Safrole. Available from: [Link]

-

Synthesis and Chemistry of Indole . Available from: [Link]

-

A three-component Fischer indole synthesis . PubMed. Available from: [Link]

-

Fischer indole synthesis - Wikipedia . Available from: [Link]

-

Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development . Available from: [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids . PMC. Available from: [Link]

-

Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates . EurekAlert!. Available from: [Link]

-

Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion . ACS Publications. Available from: [Link]

-

Bisindole Compounds—Synthesis and Medicinal Properties . MDPI. Available from: [Link]

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry . Available from: [Link]

-

Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives . MDPI. Available from: [Link]

-

Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies . PubMed. Available from: [Link]

-

1,2-Dimethylindole | C10H11N | CID 13408 . PubChem - NIH. Available from: [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives . PMC - NIH. Available from: [Link]

-

Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations . PubMed. Available from: [Link]

-

Versatility in pharmacological actions of 3-substituted indoles . International Journal of Chemical Studies. Available from: [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives . RSC Publishing. Available from: [Link]

-

3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents . PubMed. Available from: [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Indole - Wikipedia [en.wikipedia.org]

- 5. safrole.com [safrole.com]

- 6. biosynth.com [biosynth.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. jk-sci.com [jk-sci.com]

- 11. parchem.com [parchem.com]

- 12. 1,2-Dimethylindole 99 875-79-6 [sigmaaldrich.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. bhu.ac.in [bhu.ac.in]

- 15. Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates | EurekAlert! [eurekalert.org]

- 16. pubs.acs.org [pubs.acs.org]

Quantum yield of 1,2-Dimethyl-1H-indol-5-amine hydrochloride

An In-Depth Technical Guide to the Quantum Yield of 1,2-Dimethyl-1H-indol-5-amine hydrochloride

Abstract

The fluorescence quantum yield (ΦF) is a paramount parameter in characterizing the efficiency of a fluorophore, dictating its suitability for applications ranging from bio-imaging to materials science. This guide provides a comprehensive framework for the determination and interpretation of the fluorescence quantum yield of this compound, a substituted indole derivative. As no direct literature value for this specific compound's quantum yield is readily available, this document serves as a technical whitepaper for researchers and drug development professionals, detailing the theoretical underpinnings, rigorous experimental methodologies, and critical data interpretation required to accurately characterize its photophysical properties. We adopt the perspective of a Senior Application Scientist to explain not just the procedural steps, but the causality behind experimental choices, ensuring a robust and self-validating approach.

Chapter 1: Theoretical Foundations and Molecular Considerations

Defining Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is the direct measure of a molecule's efficiency in converting absorbed light into emitted light.[1] It is defined as the ratio of the number of photons emitted through fluorescence to the number of photons absorbed by the fluorophore.[2][3]

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

Upon absorbing a photon, a molecule transitions to an energetically excited state. It can return to the ground state via several deactivation pathways.[4] Fluorescence is just one of these pathways. Competing non-radiative processes, such as internal conversion (heat loss) and intersystem crossing to a triplet state, reduce the number of molecules that relax via fluorescence, thereby lowering the quantum yield. A quantum yield of 1.0 represents perfect fluorescence, where every absorbed photon results in an emitted photon, while a value of 0 indicates a complete absence of fluorescence.

Caption: Experimental workflow for relative quantum yield determination.

Detailed Experimental Protocol

Objective: To determine the fluorescence quantum yield of this compound (Sample X) relative to a standard (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦST = 0.54).

Materials:

-

This compound

-

Quinine Sulfate (fluorescence standard)

-

Spectroscopic grade solvent (e.g., ethanol, water, cyclohexane)

-

Calibrated UV-Vis Spectrophotometer

-

Calibrated Spectrofluorometer with correction for lamp intensity and detector response

Methodology:

-

Selection of Standard and Solvent:

-

Causality: Choose a standard whose absorption spectrum overlaps with the test sample, allowing excitation at the same wavelength. Quinine sulfate is a common standard for the UV-blue region. The solvent should dissolve both the sample and standard and be of high purity to avoid fluorescent contaminants. [1]

-

-

Preparation of Solutions:

-

Prepare stock solutions of the standard and Sample X in the chosen solvent.

-

From the stock solutions, prepare a series of 5-6 dilutions for both the standard and the sample.

-

Causality: The concentrations must be in a range where absorbance at the excitation wavelength is low (ideally between 0.01 and 0.1). This is critical to avoid inner filter effects, where emitted light is reabsorbed by other molecules in the solution, which would artificially lower the measured intensity.

-

-

Absorbance Measurements:

-

Set the excitation wavelength (λex) on the UV-Vis spectrophotometer. This should be a wavelength where both the sample and standard absorb light.

-

Measure and record the absorbance of each of the prepared solutions at λex.

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, set the same excitation wavelength (λex) used for the absorbance measurements.

-

Record the corrected fluorescence emission spectrum for each solution. Ensure identical instrument settings (e.g., slit widths, integration time) are used for the sample and standard measurements. [4] * Causality: Using corrected spectra is essential. The raw data from a fluorometer is distorted by the wavelength-dependent output of the excitation lamp and the varying sensitivity of the detector. Correction factors, typically applied by the instrument's software, are required for an accurate representation of the true emission profile.

-

-

Data Processing and Calculation:

-